3-Mercapto-N-methylpropanamide, also known as N-(4-Hydroxyphenethyl)-3-mercapto-2-methylpropanamide (HMPA) [], is a novel non-thiazolidinedione-partial peroxisome proliferator-activated receptor γ (PPARγ) ligand []. While structurally similar to other 3-mercaptopropanamide derivatives, its unique structure contributes to its distinct biological activity. HMPA has garnered significant interest in scientific research, particularly in the field of type 2 diabetes mellitus (T2DM) treatment.
3-Mercapto-N-methylpropanamide acts as a partial agonist of PPARγ []. This means it binds to the PPARγ receptor and partially activates it, inducing a weaker response compared to full agonists. This partial agonism is thought to contribute to its antidiabetic effects by improving insulin resistance and regulating glucose metabolism []. Additionally, research suggests that HMPA influences gut microbiota, promoting the production of short-chain fatty acids by enhancing the carbon catabolite repression effect []. This modulation of gut microbiota is another potential mechanism by which HMPA exerts its therapeutic effects.
Potential T2DM Treatment: HMPA exhibits a potential antidiabetic effect in both in vitro and in vivo models [, ]. In human hepatocarcinoma cells (HepG2), HMPA demonstrated an ability to reverse insulin resistance, a key characteristic of T2DM []. Similarly, in high-fat diet-fed streptozotocin-induced diabetic rats, treatment with HMPA for 56 days resulted in reduced fasting serum glucose levels and a reversal of dyslipidemia and pancreatic damage without causing significant weight gain []. These findings highlight the potential therapeutic benefits of HMPA in managing T2DM.
Modulation of Gut Microbiota: HMPA influences the composition and function of gut microbiota, leading to increased production of short-chain fatty acids []. This modulation of gut microbiota is particularly relevant in the context of T2DM, as alterations in gut microbiota composition have been linked to the development and progression of the disease.
Lower Toxicity Profile: Compared to pioglitazone, a currently used T2DM drug, HMPA displayed lower toxicity in both in vitro and in vivo studies []. This favorable toxicity profile suggests a potential for a safer therapeutic option for T2DM patients.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: